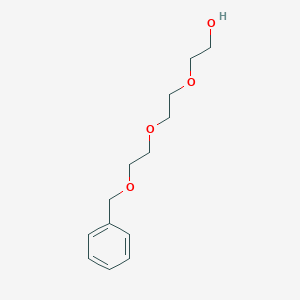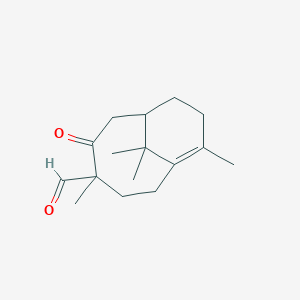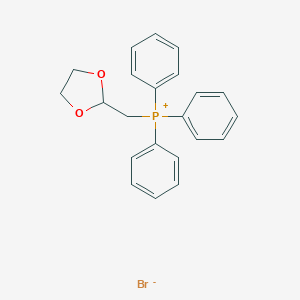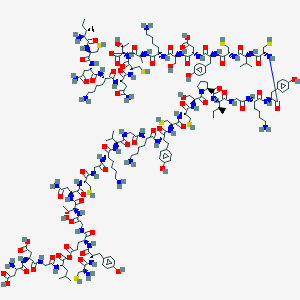
Group 5 allergens, Ambrosia
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Group 5 allergens are a class of proteins that are commonly found in pollen grains of various plants. One of the most well-known examples of Group 5 allergens is Ambrosia, which is commonly known as ragweed. Ambrosia is a major cause of seasonal allergies in many parts of the world, particularly in North America.
作用机制
Ambrosia pollen grains contain a variety of proteins, including Group 5 allergens. These proteins are capable of triggering an immune response in individuals who are allergic to them. When Ambrosia pollen grains are inhaled, the Group 5 allergens bind to specific receptors on the surface of immune cells, triggering the release of histamine and other inflammatory molecules. This leads to the symptoms of seasonal allergies.
生化和生理效应
The biochemical and physiological effects of Ambrosia pollen grains have been extensively studied. In addition to triggering an immune response, Ambrosia pollen grains have been shown to cause oxidative stress and inflammation in the respiratory tract. They can also damage the epithelial cells that line the respiratory tract, leading to increased susceptibility to infections.
实验室实验的优点和局限性
Ambrosia pollen grains are a useful tool for studying the mechanisms of allergic reactions. They are easily obtained and can be used to induce allergic reactions in animal models. However, there are also limitations to using Ambrosia pollen grains in lab experiments. For example, the pollen grains may contain other proteins or contaminants that could confound the results of experiments.
未来方向
There are several future directions for research on Ambrosia and Group 5 allergens. One area of focus is the development of more effective treatments for seasonal allergies. This could involve the development of new drugs that target the Group 5 allergens specifically, or the use of immunotherapy to desensitize individuals to Ambrosia pollen. Another area of research is the identification of other plants that produce Group 5 allergens, as well as the development of diagnostic tools to identify individuals who are allergic to these proteins. Finally, there is a need for more research on the biochemical and physiological effects of Group 5 allergens, particularly with regard to their potential role in the development of respiratory diseases such as asthma.
合成方法
Ambrosia is a plant that belongs to the family Asteraceae. It is an annual plant that grows up to 1-2 meters in height and produces small, green flowers. The synthesis of Ambrosia pollen grains occurs in the male flowers of the plant. The pollen grains are small, light, and easily carried by the wind, making them a major cause of seasonal allergies.
科学研究应用
Ambrosia has been extensively studied in the field of allergology. Its pollen grains are known to cause allergic reactions in many individuals, leading to symptoms such as sneezing, runny nose, and itchy eyes. Scientific research on Ambrosia has focused on understanding the mechanisms by which it causes these symptoms, as well as developing effective treatments for allergies.
属性
CAS 编号 |
136882-65-0 |
|---|---|
产品名称 |
Group 5 allergens, Ambrosia |
分子式 |
C179H280N48O60S8 |
分子量 |
4321 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI 键 |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
其他 CAS 编号 |
136882-65-0 |
同义词 |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



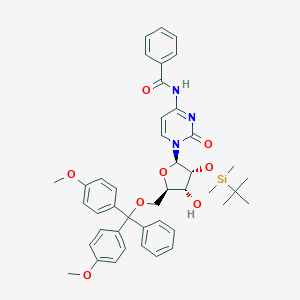
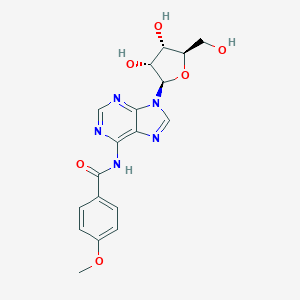
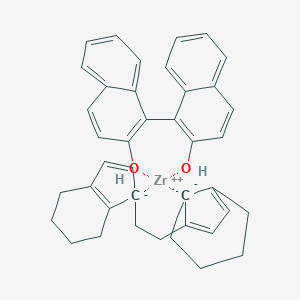
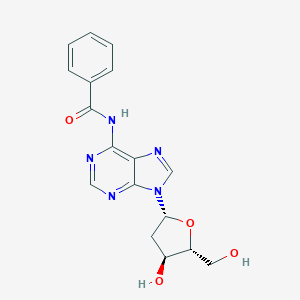
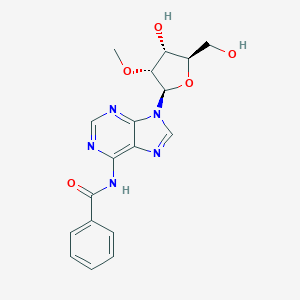
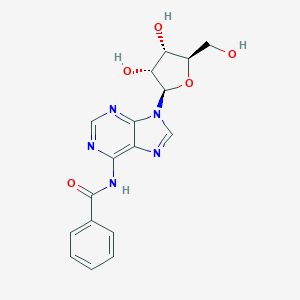
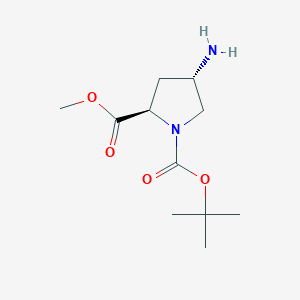
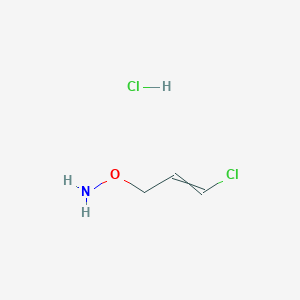
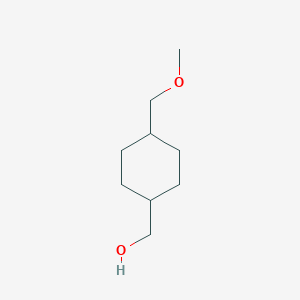
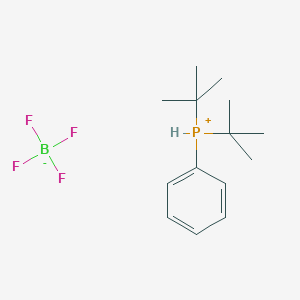
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
